Benzyl-(3,4-dimethoxy-benzyl)-amine

Descripción general

Descripción

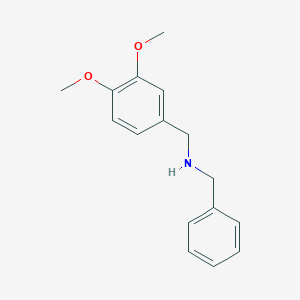

Benzyl-(3,4-dimethoxy-benzyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 3,4-dimethoxybenzylamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(3,4-dimethoxy-benzyl)-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with benzylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to

Actividad Biológica

Benzyl-(3,4-dimethoxy-benzyl)-amine is a compound of interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article synthesizes current research findings regarding its biological activity, including its effects on various enzymes, potential anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 271.34 g/mol

The compound features a benzyl group attached to a dimethoxy-substituted benzyl moiety, which is believed to enhance its biological activity through various mechanisms.

1. Inhibition of Cholinesterases

Research has demonstrated that related compounds exhibit inhibitory activity against cholinesterases (ChE), particularly butyrylcholinesterase (BChE). For instance, derivatives similar to this compound have shown varying degrees of inhibition against BChE, which is significant for treating Alzheimer's disease. A study indicated that certain compounds displayed inhibition rates of up to 55% at concentrations of 100 μM, suggesting a potential therapeutic role in enhancing cholinergic signaling by preventing the breakdown of acetylcholine .

| Compound | BChE Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| Compound 2t | 55% at 100 μM | - |

| Compound 2d | 71.8% at 100 μM | 1.38 |

| Compound 2i | - | 2.48 |

2. Anticancer Properties

This compound and its analogs have been evaluated for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as U-937 and SK-MEL-1 with IC50 values ranging from 5.7 to 12.2 μM. The mechanism appears to involve the activation of apoptotic pathways without affecting tubulin polymerization or CDK activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-937 | 5.7 - 12.2 | Apoptosis induction |

| SK-MEL-1 | 5.7 - 12.2 | Apoptosis induction |

3. TRIM24 Bromodomain Inhibition

Another area of investigation involves the inhibition of TRIM24 bromodomain, which plays a role in tumorigenesis. Compounds derived from similar structures have shown promising results as TRIM24 inhibitors with IC50 values in the low micromolar range (1.08 μM for prostate cancer cells), indicating their potential utility in cancer therapy .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic neurotransmission.

- Induction of Apoptosis : Its anticancer properties are attributed to the activation of apoptotic pathways in malignant cells.

- Targeting Epigenetic Regulators : The inhibition of TRIM24 indicates that this compound may affect gene expression related to cancer progression.

Case Studies and Experimental Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

- A study on the synthesis and evaluation of related compounds found that specific substitutions on the benzene ring significantly influenced their biological activity against cancer cell lines .

- Another investigation into cholinesterase inhibitors revealed structure-activity relationships (SAR) that could guide future drug design efforts targeting neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Benzyl-(3,4-dimethoxy-benzyl)-amine is utilized as a building block in organic synthesis. It serves as a precursor for various chemical reactions due to its functional groups that allow for nucleophilic substitutions and other transformations.

Key Reactions:

- Oxidation: Can yield corresponding aldehydes or carboxylic acids.

- Reduction: Can be converted to benzyl alcohols.

- Substitution Reactions: Participates in acylation or alkylation processes.

This compound has been explored for its potential to synthesize more complex molecules, including pharmaceuticals and specialty chemicals .

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties: Investigated for effectiveness against various bacterial strains.

- Anticancer Potential: Studies have shown it may inhibit cancer cell proliferation through specific molecular interactions.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for their anticancer activity, demonstrating significant inhibition of tumor growth in vitro .

Pharmaceutical Applications

This compound is being explored in the development of new therapeutic agents. Its structure allows it to interact with biological targets effectively.

Potential Therapeutics:

- Used as an intermediate in synthesizing drugs aimed at treating various conditions, including pain relief and cancer therapy.

- Investigated for its role in developing anti-inflammatory agents .

Analytical Applications

In analytical chemistry, this compound serves as a reagent in spectrofluorimetric analysis. It has been employed for the detection of serotonin levels in biological samples.

Applications Include:

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDVCSGIUHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.